![molecular formula C20H38O6 B14241289 1,8-Bis[(3-ethyloxetan-3-YL)methoxy]octane-2,7-diol CAS No. 331623-03-1](/img/structure/B14241289.png)
1,8-Bis[(3-ethyloxetan-3-YL)methoxy]octane-2,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Bis[(3-ethyloxetan-3-yl)methoxy]octane-2,7-diol is a chemical compound known for its unique structure and properties. It features two oxetane rings, which are four-membered cyclic ethers, attached to an octane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis[(3-ethyloxetan-3-yl)methoxy]octane-2,7-diol typically involves the reaction of octane-2,7-diol with 3-ethyloxetan-3-yl methanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Bis[(3-ethyloxetan-3-yl)methoxy]octane-2,7-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxetane products.
Substitution: The oxetane rings can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional functional groups, while substitution reactions can produce a wide range of new compounds with modified properties .
Applications De Recherche Scientifique
1,8-Bis[(3-ethyloxetan-3-yl)methoxy]octane-2,7-diol has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of UV-curable polymers, which are employed in coatings, adhesives, and inks.
Materials Science: The compound’s unique structure makes it valuable in the development of advanced materials with specific properties, such as high strength and flexibility.
Medicinal Chemistry: Oxetane-containing compounds are explored for their potential as drug candidates due to their stability and ability to undergo specific reactions.
Mécanisme D'action
The mechanism of action of 1,8-Bis[(3-ethyloxetan-3-yl)methoxy]octane-2,7-diol involves its ability to participate in ring-opening reactions due to the strained nature of the oxetane rings. This property allows it to interact with various molecular targets and pathways, making it useful in applications such as polymerization and drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-(Oxybis(methylene))bis(3-ethyloxetane): Similar in structure but with different functional groups.
1,4-Bis[(3-ethyloxetan-3-yl)methoxy]benzene: Another oxetane-containing compound with a benzene backbone.
Octane-2,7-diol: The base compound used in the synthesis of 1,8-Bis[(3-ethyloxetan-3-yl)methoxy]octane-2,7-diol.
Uniqueness
This compound is unique due to its dual oxetane rings and octane backbone, which confer specific properties such as high reactivity and potential for diverse applications in various fields .
Propriétés
Numéro CAS |
331623-03-1 |
|---|---|
Formule moléculaire |
C20H38O6 |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
1,8-bis[(3-ethyloxetan-3-yl)methoxy]octane-2,7-diol |
InChI |
InChI=1S/C20H38O6/c1-3-19(13-25-14-19)11-23-9-17(21)7-5-6-8-18(22)10-24-12-20(4-2)15-26-16-20/h17-18,21-22H,3-16H2,1-2H3 |
Clé InChI |
XNRYGXJIORMFCD-UHFFFAOYSA-N |
SMILES canonique |
CCC1(COC1)COCC(CCCCC(COCC2(COC2)CC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


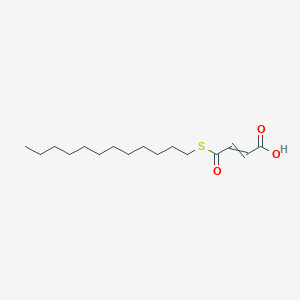
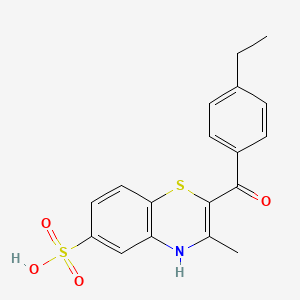
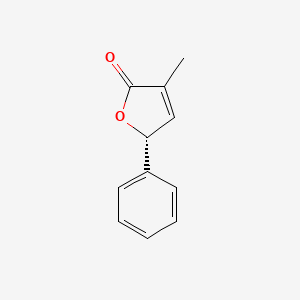
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14241225.png)
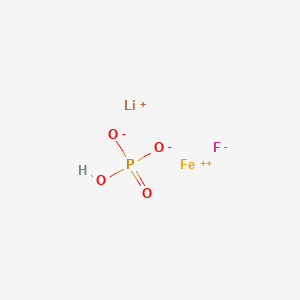
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide](/img/structure/B14241239.png)
![N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide](/img/structure/B14241244.png)
![1,2-Benzenediol,4-[(4-morpholinylimino)methyl]-](/img/structure/B14241250.png)
![(1R,2S,3R,6R,7R,8S)-2,7-Dimethyltricyclo[4.3.1.1~3,8~]undecane-2,7-diol](/img/structure/B14241256.png)

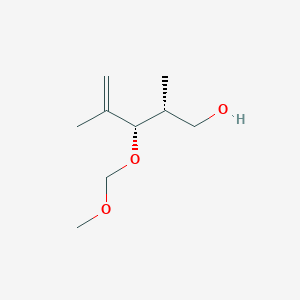
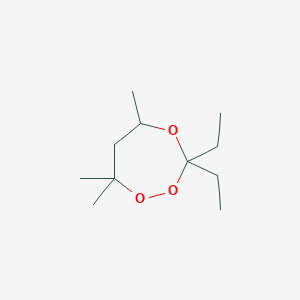
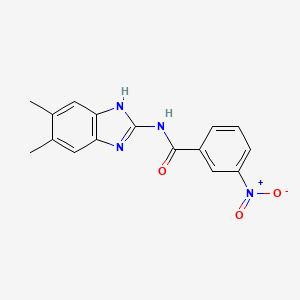
![[(1S)-1-dimethoxyphosphorylethyl] benzoate](/img/structure/B14241285.png)
